Fondaparinux sodium impurity 1
Description
Contextualization of Pharmaceutical Impurities within Active Pharmaceutical Ingredients (APIs)
In the manufacturing of pharmaceuticals, an impurity is any component present in the final Active Pharmaceutical Ingredient (API) that is not the desired chemical entity. cymitquimica.compharmainfo.in These unwanted chemical substances can remain from the synthesis process or form during manufacturing or storage. cymitquimica.com The origin of impurities is diverse, stemming from starting materials, reagents, intermediates, by-products, and degradation products. cymitquimica.comqingmupharm.com They are broadly classified into three main categories: organic impurities, inorganic impurities, and residual solvents. contractpharma.com
Organic impurities can arise from the manufacturing process or during the storage of the API. pharmaguideline.com They can include starting materials, by-products, intermediates, and degradation products, as well as reagents, ligands, and catalysts. pharmaguideline.com Inorganic impurities encompass reagents, heavy metals, inorganic salts, and other materials like filter aids. pharmaguideline.com Residual solvents are liquids used during the manufacturing process that are not completely removed. pharmaguideline.comglobalpharmatek.com The presence of any of these impurities, even in trace amounts, can potentially affect the quality, safety, and efficacy of the final drug product. cymitquimica.comgrace.com
Significance of Impurity Profiling and Control in Drug Substance Manufacturing
Impurity profiling—the identification, characterization, and quantification of impurities in an API—is a critical aspect of pharmaceutical development and quality control. pharmainfo.inpharmaguideline.combiomedres.us Its primary importance lies in ensuring the safety and efficacy of the drug therapy. pharmainfo.in Unidentified or poorly controlled impurities can be toxic or have unexpected pharmacological effects, posing health risks to patients. contractpharma.combiomedres.usijprajournal.com Furthermore, impurities can impact the stability of the API, potentially reducing its shelf life and potency. qingmupharm.comcontractpharma.com
Regulatory bodies worldwide, including the FDA and EMA, mandate rigorous impurity profiling as part of the drug approval process. globalpharmatek.combiomedres.us Guidelines from the International Conference on Harmonisation (ICH) provide a framework for controlling impurities, setting thresholds for reporting, identification, and qualification. pharmaffiliates.com Manufacturers must develop robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to detect and quantify impurities. globalpharmatek.comijprajournal.com This allows for the establishment of appropriate specifications and control strategies to ensure that impurity levels are consistently maintained within safe and acceptable limits from batch to batch, thereby guaranteeing the quality of the drug substance. ijprajournal.compharmaffiliates.com
Overview of Fondaparinux (B3045324) Sodium as a Complex Oligosaccharide Therapeutic
Fondaparinux sodium is a synthetic anticoagulant and the first in its class of selective factor Xa inhibitors. europa.euresearchgate.net Unlike traditional heparins like unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH), which are derived from animal sources, Fondaparinux sodium is produced through a complete chemical synthesis. europa.eunih.gov This synthetic origin provides a higher purity and a more predictable pharmacological profile. europa.eu
Structurally, it is a complex, linear, octasulfated pentasaccharide—an oligosaccharide made of five sugar units. nih.govnih.gov Its chemical structure is a methylated derivative of the natural pentasaccharide sequence that constitutes the high-affinity binding site for antithrombin III (ATIII) in heparin. nih.govmdpi.com The antithrombotic activity of Fondaparinux sodium results from its selective binding to ATIII, which potentiates the neutralization of Factor Xa by approximately 300 times. europa.eudrugbank.com This action interrupts the blood coagulation cascade, inhibiting thrombin formation and, consequently, clot development. drugbank.com The complexity of its molecular structure, which involves more than 50 chemical steps in its synthesis, presents significant challenges for purification and analysis. nih.govgoogle.com
Rationale for Dedicated Academic Research on Fondaparinux Sodium Impurity 1
The rationale for dedicated research into this compound is rooted in the inherent complexity of the Fondaparinux synthesis process. google.com Manufacturing a molecule as intricate as a sulfated pentasaccharide inevitably generates a range of related substances and process impurities. nih.govgoogle.com These impurities often have structures very similar to the parent Fondaparinux molecule, which makes their separation, identification, and control exceptionally challenging. google.com
The discovery of specific impurities, such as the one designated as Impurity 1, necessitates focused research to ensure the quality and safety of the final drug product. google.com Such research is crucial for developing and validating highly sensitive and specific analytical methods, like ion-pair HPLC, capable of accurately distinguishing and quantifying these impurities. nih.govmdpi.com A Chinese patent explicitly notes that the discovery of a fondaparinux sodium impurity compound provided the basis for standardized impurity research, enabling control within safe limits and ensuring the quality of the marketed medicine. google.com By isolating, characterizing, and synthesizing impurity standards, researchers can develop reference materials for routine quality control, investigate potential pharmacological or toxicological effects, and optimize the manufacturing process to minimize their formation. pharmainfo.ingoogle.com This dedicated focus is essential for meeting stringent regulatory requirements and safeguarding patient health. google.com
Compound Data
The following tables provide available data for Fondaparinux Sodium and its specified impurity.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Catalogue Number | AR-F01974 | axios-research.com |
| CAS Number | 348625-84-3 | axios-research.comaxios-research.com |
| Molecular Formula | C₁₃H₁₇NO₁₉S₃ . ₄Na | axios-research.com |
| Molecular Weight | 675.46 g/mol | axios-research.com |
Table 2: Comparison of Fondaparinux Sodium and Impurity 1
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| Fondaparinux Sodium | C₃₁H₄₃N₃O₄₉S₈ . ₁₀Na | 1728.09 | 114870-03-0 |
| This compound | C₁₃H₁₇NO₁₉S₃ . ₄Na | 675.46 | 348625-84-3 |
Data sourced from Axios Research. axios-research.com
Structure
2D Structure
Properties
Molecular Formula |
C13H21NO19S3 |
|---|---|
Molecular Weight |
591.5 g/mol |
IUPAC Name |
4-hydroxy-2-[4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C13H21NO19S3/c1-28-12-7(14-34(19,20)21)8(16)10(6(31-12)3-29-35(22,23)24)32-13-9(33-36(25,26)27)4(15)2-5(30-13)11(17)18/h2,4,6-10,12-16H,3H2,1H3,(H,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27) |
InChI Key |
HPUMYNPDVQFLGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)O)OC2C(C(C=C(O2)C(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O |
Origin of Product |
United States |
Nomenclature and Classification of Fondaparinux Sodium Impurity 1
Systematic Nomenclature and Designations for Oligosaccharide Impurities
Fondaparinux (B3045324) Sodium Impurity 1 is a known reference standard used in the quality control of Fondaparinux Sodium, a synthetic pentasaccharide drug. axios-research.com Due to its complex oligosaccharide structure, it is identified by various systematic names and designations. The International Union of Pure and Applied Chemistry (IUPAC) name for this impurity is tetrasodium (B8768297);(2R,3R,4S)-4-hydroxy-2-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate. nih.gov
In addition to its formal IUPAC name, the impurity is commonly referred to by other chemical names and synonyms in scientific literature and commercial listings. These alternative designations are crucial for its identification in various contexts, from research to regulatory submissions.
Table 1: Chemical Identifiers for Fondaparinux Sodium Impurity 1
| Identifier Type | Designation |
|---|---|
| IUPAC Name | tetrasodium;(2R,3R,4S)-4-hydroxy-2-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate nih.gov |
| Synonym | Methyl-O-(4-deoxy-2-O-sulfo-L-threo-hex-4-enopyranosyl)-(14)-O-(2-deoxy-6-O-sulfo-2-sulfamino-d glucopyranoside), tetrasodium salt nih.govcymitquimica.com |
| Synonym | Tetrasodium methyl-O-(4-deoxy-2-O-sulfo-L-threo-hex-4-enopyranosyl)-(14)-O-(2-deoxy-6-O-sulfo-2-sulfamino-d glucopyranoside) nih.gov |
| CAS Number | 1809833-99-5 nih.govbiosynth.com |
| Molecular Formula | C₁₃H₁₇NNa₄O₁₉S₃ nih.govbiosynth.com |
| Molecular Weight | 679.4 g/mol nih.govbiosynth.com |
Classification within Pharmaceutical Impurity Categories
In pharmaceutical manufacturing, impurities are categorized based on their origin. This compound is classified primarily as a process impurity . This classification stems from its formation during the complex, multi-step chemical synthesis of Fondaparinux Sodium. google.comtsijournals.com The synthesis process involves over 50 distinct steps, creating numerous opportunities for the generation of structurally similar byproducts. tsijournals.comgoogle.com
The molecular structure of Fondaparinux Sodium contains multiple active functional groups, such as hydroxyl and amino groups, which can lead to the formation of various impurities under different reaction conditions. google.com Impurities in Fondaparinux Sodium often arise from side reactions such as incomplete sulfation (de-sulfation) or excessive sulfation (over-sulfation) during the manufacturing process. google.com Different synthesis routes or even minor variations in reaction conditions can lead to the formation of different impurity profiles, making their control and characterization essential. google.com
Given that this compound is a well-characterized compound used as a reference standard for quality control applications, it is considered a specified impurity . axios-research.com Specified impurities are those that are identified and have been included in the official specifications for the drug substance, with defined acceptance criteria.
Table 2: Impurity Classification of this compound
| Classification Category | Determination |
|---|---|
| Origin | Process Impurity |
| Identification Status | Specified Impurity |
| Nature | Organic Impurity |
Historical Context of Fondaparinux Sodium Impurity Identification
The identification and control of impurities have been integral to the development and manufacturing of Fondaparinux Sodium. The drug is a chemically synthesized product, which distinguishes it from heparin derived from animal sources and makes it devoid of impurities typically associated with biological products. tsijournals.com However, its complex chemical synthesis presents its own challenges, yielding a crude product with a purity of approximately 70%. google.com
The need to achieve a high-purity final product (often exceeding 94%) necessitated the development of sophisticated analytical and purification methods. google.com Research and patent literature from the early 2000s highlight the focus on identifying and controlling these process-related impurities. A 2005 patent application, for instance, reported the presence of nine distinct impurities in Fondaparinux Sodium, characterized by their relative retention times (RRT) in chromatography. google.com
The development of sensitive analytical techniques, particularly Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC), has been crucial. These methods allow for the effective separation and quantification of Fondaparinux Sodium from its closely related impurities, which often have very similar molecular structures. google.comtsijournals.com The isolation and characterization of specific impurities, such as Impurity 1, enabled their use as reference standards to ensure the quality, consistency, and safety of the final drug product. axios-research.com This rigorous approach to impurity profiling is a cornerstone of modern pharmaceutical quality control.
Origin and Formation Pathways of Fondaparinux Sodium Impurity 1
Mechanistic Studies of Synthetic Byproduct Formation
The intricate synthesis of Fondaparinux (B3045324), which can involve over 50 chemical steps, presents numerous opportunities for the generation of byproducts. nih.govtsijournals.com The formation of Impurity 1 is intrinsically linked to the specific reactions, reagents, and conditions employed during this manufacturing process.
Investigation of Reaction Intermediates and Side Reactions during Fondaparinux Sodium Synthesis
The synthesis of Fondaparinux involves the sequential coupling of five specifically protected monosaccharide building blocks. researchgate.net Side reactions at any stage of this assembly can lead to impurities. For instance, during glycosylation reactions, the formation of undesired anomers (isomers of the glycosidic linkage) is a common side reaction. researchgate.net Research into synthetic strategies, such as a convergent [3+2] coupling approach, aims to achieve excellent stereoselectivity in each glycosylation step to minimize such byproducts. researchgate.net
The choice of protecting groups on the monosaccharide units is critical. Some protecting groups, like p-methoxybenzyl (PMB), have been found to be unstable under the acidic conditions required for glycosylation, leading to partial cleavage and the formation of byproducts. daneshyari.com This has led researchers to favor more stable groups, such as acetyl groups, to improve reaction specificity. daneshyari.com
Role of Reagents, Solvents, and Catalyst Systems in Impurity Generation
The reagents and catalysts used in the synthesis of Fondaparinux play a direct role in the impurity profile.
Coupling Reagents: In amidation reactions, highly reactive coupling reagents like HBTU can lead to non-specific side reactions and the formation of byproducts instead of the desired product. frontiersin.org The use of alternative systems, such as EDC/NHS, can improve selectivity, though this may still result in the formation of intermediate products if not carefully controlled. frontiersin.org
Sulfating Agents: The sulfation of hydroxyl and amino groups is a critical final step. The use of agents like sulfur trioxide-trimethylamine complex must be carefully managed.
Catalysts: Acidic catalysts or reagents used during glycosylation can cause the cleavage of acid-sensitive protecting groups, leading to unwanted side reactions and byproducts. daneshyari.com The selection of cheaper and efficient activators like NIS/TfOH and TESOTf is part of optimizing the synthesis to be both scalable and pure. researchgate.net
Influence of Process Parameters (Temperature, Pressure, Reaction Time, pH)
Process parameters are meticulously controlled to maximize the yield of Fondaparinux and minimize impurities.
pH: The pH is a critical parameter, particularly during sulfation and coupling reactions. During sulfation, maintaining a pH between 8.0 and 9.0 is crucial to minimize the formation of over-sulfated impurities. If the pH exceeds 9.0, these impurities can increase significantly. In amidation coupling reactions, pH influences the reactivity of both the carboxyl and amine groups. frontiersin.org Optimal yields for certain coupling reactions have been achieved at a pH of 8.0–8.5, with efficiency dropping sharply under more acidic or alkaline conditions. frontiersin.orgfrontiersin.org
Temperature: Reaction temperature affects reaction rates and the stability of intermediates and protecting groups. For example, hydrogenation steps to remove benzyl (B1604629) protecting groups are often performed at a controlled temperature of 25–30°C to ensure complete deprotection with high purity.
Reaction Time: Long reaction times, coupled with the complexity of the synthesis, can increase the likelihood of impurity formation. google.com Strategies that reduce reaction times, such as using a levulinate-protected glucuronic acid for glycosylation, can improve efficiency and reduce byproducts. google.com
Degradation Pathways Leading to Fondaparinux Sodium Impurity 1
Beyond synthetic byproducts, impurities can also arise from the degradation of the Fondaparinux sodium molecule itself. researchgate.net Forced degradation studies are performed under harsh conditions to deliberately break down the drug, helping to identify potential degradation products and establish the drug's stability profile. nih.govunesp.br
Forced Degradation Studies (Thermal, Oxidative, Hydrolytic, Photolytic Stress)
Forced degradation studies on Fondaparinux sodium have been conducted according to ICH guidelines, exposing the drug to various stress conditions. nih.govnih.gov These studies reveal that the molecule is susceptible to degradation under specific conditions.
Research has shown that Fondaparinux sodium is labile and degrades under acidic, basic, and oxidative stress. nih.govnih.govresearchgate.net Conversely, it has been found to be stable under neutral hydrolysis, thermal (heat up to 105°C), and photolytic (light) conditions. europa.eunih.govresearchgate.net The degradation products formed during these stress studies are separated and identified using techniques like ion-pair HPLC with ELSD and LC-MS. nih.gov While specific studies directly naming "Impurity 1" as a degradant are not prominent, these studies identify major degradation products under different conditions, such as Impurity B in acid hydrolysis, Impurity D in basic hydrolysis, and Impurity E in oxidative degradation. nih.gov The formation of any specific impurity, including one designated as "Impurity 1," would be dependent on the particular stressor.
| Stress Condition | Parameters | Observation | Major Degradant(s) Identified |
|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl at 27°C for 24h | Degradation observed | Impurity B |
| Base Hydrolysis | 0.5 N NaOH at 27°C for 2h | Degradation observed | Impurity D |
| Oxidation | 10% H₂O₂ at 27°C for 2h | Degradation observed | Impurity E |
| Thermal Degradation | 105°C for 7 days | Stable | Not applicable |
| Photolytic Degradation | UV light (254 nm) and visible light for 11 days | Stable | Not applicable |
| Water Hydrolysis | 60°C for 24h | Stable | Not applicable |
Postulated Degradation Mechanisms for Fondaparinux Sodium Leading to Impurity 1
The degradation of Fondaparinux likely involves the hydrolysis of its glycosidic linkages or sulfate (B86663) esters, which are susceptible to acidic and basic conditions.
Acid-catalyzed hydrolysis: Under acidic conditions, the glycosidic bonds linking the sugar units can be cleaved. The ether linkages are protonated, making them susceptible to nucleophilic attack by water, leading to the breakdown of the pentasaccharide chain.
Base-catalyzed degradation: In basic conditions, degradation can occur through various mechanisms, including the hydrolysis of sulfate esters. This desulfation would create new impurities with fewer sulfate groups than the parent molecule.
Oxidative degradation: Strong oxidizing agents can attack various functional groups on the sugar rings, potentially leading to ring-opening or other modifications that would constitute a degradation product.
The precise structure of "this compound" dictates which of these pathways is responsible for its formation. Different chemical suppliers list multiple compounds as "Impurity 1," with varying molecular formulas, indicating that this designation may not be universal. simsonpharma.comaxios-research.compharmaffiliates.com For example, one identified structure for an impurity is a tetrasodium (B8768297) salt of a disaccharide resulting from the cleavage of the Fondaparinux chain. pharmaffiliates.com The formation of such a fragment would be a direct result of the hydrolytic cleavage of a glycosidic bond.
Enzyme-Mediated or Microbial Degradation Pathways
While enzymatic and microbial degradation are known pathways for the breakdown of heparin and other glycosaminoglycans, there is no substantial evidence to suggest that this compound is formed through such mechanisms. Studies on the enzymatic degradation of Fondaparinux, for instance by heparinases, show that these enzymes cleave the glycosidic bonds of the pentasaccharide, resulting in smaller di- and trisaccharide fragments, rather than the removal of a single sulfate group to form Impurity 1. nih.gov Furthermore, stability studies on Fondaparinux sodium have shown it to be stable under various stress conditions, with no significant degradation observed that would lead to the formation of this specific impurity. europa.eu Therefore, enzyme-mediated or microbial degradation is not considered a significant pathway for the formation of this compound.
Impurity Formation during Downstream Processing and Purification Stages
This compound, having one less sulfate group than the active pharmaceutical ingredient (API), exhibits a lower affinity for the anion-exchange resin. This difference in affinity allows for its separation from the main Fondaparinux peak. As described in patent literature, fractions can be collected during preparative HPLC, and those corresponding to the RRT of 0.60 can be isolated to obtain the purified impurity for use as a reference standard. google.com
However, if the chromatographic separation is not fully optimized or if the column is overloaded, there is a risk of incomplete removal of Impurity 1, leading to its presence in the final drug substance. The close structural similarity between Fondaparinux and its desulfated impurity makes this separation challenging. google.com
Other downstream processes, such as lyophilization (freeze-drying), are primarily for solvent removal and obtaining the final solid product. While some impurities may be removed at different stages, the critical step for controlling the level of Impurity 1 is the chromatographic purification.
Impact of Starting Materials and Excipient Purity on Impurity 1 Generation
The generation of this compound is predominantly a consequence of the final sulfation step. However, the purity of the starting materials and intermediates for this step is crucial for ensuring a clean reaction and simplifying the subsequent purification. The precursor to the final sulfated product is a protected pentasaccharide, often referred to as ABCDE4. google.com
The presence of impurities in the ABCDE4 intermediate can interfere with the sulfation reaction. For example, residual protecting groups on the hydroxyl or amino functionalities would prevent the addition of sulfate groups at those positions, directly leading to the formation of undersulfated impurities. The complex synthesis of the pentasaccharide backbone itself, involving numerous steps, can introduce various impurities if not carefully controlled. nih.govnewdrugapprovals.org
Therefore, rigorous purification of the ABCDE4 intermediate, for instance using activated charcoal to remove certain by-products, is a critical measure to ensure the efficiency and completeness of the subsequent sulfation and to minimize the formation of Impurity 1 and other related substances. google.com The purity of solvents and reagents, such as the sulfating agent and the bases used for pH control, is also paramount to prevent side reactions that could lead to impurity formation.
Data Tables
Table 1: Physicochemical Properties of Fondaparinux Sodium and Impurity 1
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Feature |
| Fondaparinux Sodium | C₃₁H₄₃N₃Na₁₀O₄₉S₈ | 1728.1 | Fully sulfated pentasaccharide |
| This compound | C₃₁H₄₄N₃Na₉O₄₆S₇ | 1626.0 | Desulfated (lacks one sulfate group) |
Data sourced from patent literature and chemical supplier information. google.com
Table 2: Factors Influencing the Formation of this compound during Synthesis
| Process Parameter | Influence on Impurity 1 Formation | Optimal Conditions/Controls |
| Sulfation Reaction pH | Low pH (<8.0) leads to incomplete sulfation, increasing the level of Impurity 1. High pH (>9.0) can lead to over-sulfation. | Maintained in the range of 8.0-9.0. google.comgoogle.com |
| Sulfating Agent | Choice of agent (e.g., SO₃-pyridine vs. SO₃-trimethylamine) affects reaction efficiency and impurity profile. | Use of agents like sulfur trioxide-trimethylamine complex can reduce impurities. google.com |
| Purity of Intermediates | Impurities in the pentasaccharide precursor (ABCDE4) can lead to incomplete sulfation. | Rigorous purification of intermediates prior to the sulfation step. google.com |
| Chromatographic Purification | Inefficient separation can lead to the persistence of Impurity 1 in the final product. | Optimized anion-exchange chromatography with appropriate column loading. google.com |
Structural Elucidation Methodologies for Fondaparinux Sodium Impurity 1
Advanced Spectroscopic Techniques for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR including COSY, HSQC, HMBC, NOESY)
NMR spectroscopy is the most powerful tool for the complete structural assignment of complex molecules like Fondaparinux (B3045324) and its impurities. Analysis is typically performed in deuterium (B1214612) oxide (D₂O). google.comgoogle.com
Research indicates that the structure of this impurity exhibits a degree of symmetry compared to the parent Fondaparinux sodium molecule. google.com In ¹H NMR spectra, the impurity shows 27 proton chemical shifts, whereas 34 are observed for the parent compound (excluding active protons). google.com Similarly, the ¹³C NMR spectrum for the impurity displays 22 carbon signals, nine fewer than the 31 expected, further supporting the presence of structural symmetry. google.com
Table 1: ¹H and ¹³C NMR Chemical Shift Data (in D₂O) for Fondaparinux Sodium Impurity (Formula C₃₁H₄₄N₃Na₉O₄₆S₇)
| Glycosyl Unit | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| D | 1 | 5.23 | 99.8 |
| D | 2 | 3.28 | 58.7 |
| E | 1 | 5.43 | 98.5 |
| E | 2 | 4.29 | 77.2 |
| F | 1 | 4.67 | 103.5 |
| F | 2 | 3.65 | 71.9 |
| G | 1 | 5.58 | 94.6 |
| G | 2 | 3.12 | 55.4 |
| H | 1 | 5.09 | 101.2 |
| H | 2 | 3.75 | 78.4 |
Data sourced from patent literature describing the impurity. google.com
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. google.com Analysis of the impurity via the KBr solid tablet method has provided key structural insights. google.com The IR spectrum confirms the complex nature of the oligosaccharide, showing the presence of secondary amines, methylene (B1212753) groups, carboxylates (salt form), sulfonate groups (salt form), hydroxyl groups, and saturated ether linkages. google.com Significantly, the analysis also confirms the absence of aldehyde and primary amine functionalities. google.com This data is consistent with the proposed structure of the impurity. google.com
Information regarding Raman spectroscopy for this specific impurity is not extensively detailed in the available research.
Table 2: Infrared (IR) Spectroscopy Functional Group Analysis
| Functional Group | Indication |
|---|---|
| Secondary Amine | Present |
| Methylene | Present |
| Carboxyl (salt) | Present |
| Sulfonic Acid Group (salt) | Present |
| Hydroxyl | Present |
| Saturated Ether | Present |
| Aldehyde | Absent |
| Primary Amine | Absent |
Data derived from patent CN107501359A. google.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification
Fondaparinux sodium and its related impurities lack significant chromophores that absorb light in the near-UV and visible range. nih.gov Consequently, they exhibit very low UV activity. nih.govtsijournals.com In analytical methods such as High-Performance Liquid Chromatography (HPLC), detection is typically performed at very low wavelengths, around 210 nm, to achieve sufficient sensitivity. google.comtsijournals.com The primary use of UV-Vis in this context is for quantitative detection during chromatographic separation rather than for structural identification of chromophores. google.com
Circular Dichroism (CD) Spectroscopy for Chirality Assessment (if applicable)
Circular Dichroism (CD) spectroscopy is a valuable technique for studying chiral molecules and their conformation in solution. scispace.comresearchgate.net Heparin and its derivatives, being composed of chiral sugar units, are CD-active. uni-greifswald.de The CD spectrum of Fondaparinux is distinct, with a characteristic positive peak around 195 nm and a negative peak near 210 nm. scispace.com
Mass Spectrometry (MS) Approaches for Molecular Information
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of pharmaceutical impurities.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental composition. google.com This technique was crucial in identifying the impurity as having the formula C₃₁H₄₄N₃Na₉O₄₆S₇. google.com The measured mass confirms a structure that has one less sulfate (B86663) group (a difference of SO₃) compared to Fondaparinux sodium (C₃₁H₄₃N₃Na₁₀O₄₉S₈). google.compharmaffiliates.com
Analysis of the anion measured value showed the presence of an odd number of nitrogen atoms, which complies with the nitrogen rule. google.com Furthermore, mass spectrometry fragmentation patterns help in sequencing the oligosaccharide chain and locating the specific site of modification. google.com
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Fondaparinux Sodium Impurity
| Parameter | Finding |
|---|---|
| Molecular Formula | C₃₁H₄₄N₃Na₉O₄₆S₇ |
| Anion Measured Value (m/z) | Consistent with an odd number of nitrogen atoms |
| Key Fragment A (m/z) | 1047.66 |
| Key Fragment B (m/z) | 578.39 |
Data sourced from patent literature CN107501359A. google.com
Table 4: List of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| Fondaparinux sodium | C₃₁H₄₃N₃Na₁₀O₄₉S₈ |
| Fondaparinux sodium impurity (subject of article) | C₃₁H₄₄N₃Na₉O₄₆S₇ |
| Fondaparinux sodium impurity 1 (Pharmaffiliates) | C₃₁H₄₂N₃Na₁₁O₅₂S₉ |
Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Pathway Analysis and Substructure Elucidation
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of impurities by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. americanpharmaceuticalreview.com This technique provides valuable information about the connectivity and composition of substructures within the molecule.
In the analysis of Fondaparinux and its impurities, MS/MS experiments are crucial for identifying the nature and location of structural modifications. researchgate.net For instance, fragmentation patterns can reveal the loss of a sulfate group, a modification that can significantly impact the biological activity of the parent compound. nih.gov By comparing the fragmentation patterns of Fondaparinux sodium and its impurity 1, analysts can pinpoint the specific site of structural difference. High-resolution mass spectrometry (HRMS) coupled with MS/MS allows for the determination of the elemental composition of fragment ions, further aiding in the identification of the impurity's structure. americanpharmaceuticalreview.comresearchgate.net
Table 1: Illustrative MS/MS Fragmentation Data for Fondaparinux-related Compounds
| Precursor Ion (m/z) | Fragmentation Type | Product Ion (m/z) | Inferred Structural Information |
| [M-Na+H]⁻ of Fondaparinux | Loss of SO₃ | [M-Na+H-SO₃]⁻ | Presence of a sulfate group |
| [M-Na+H]⁻ of Impurity 1 | Loss of a specific fragment | [M-Na+H-X]⁻ | Indicates a structural modification in a particular region |
| Product Ion from previous stage | Further fragmentation | Smaller fragment ions | Provides more detailed substructure information |
This table is for illustrative purposes and does not represent actual experimental data.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass spectrometry, allowing for the differentiation of isomers—molecules with the same mass but different three-dimensional shapes. nih.govfrontiersin.org This is particularly valuable in the analysis of complex carbohydrates like Fondaparinux and its impurities, where isomeric and even conformational differences can be subtle but significant. mpg.demdpi.com
IMS-MS separates ions based on their size, shape, and charge as they drift through a gas-filled tube under the influence of an electric field. frontiersin.org This separation, based on the ion's collision cross-section (CCS), can resolve isomers that are indistinguishable by mass spectrometry alone. nih.govmdpi.com For this compound, IMS-MS can be employed to determine if it is an isomer of another known impurity or the parent drug, providing crucial information for its definitive structural assignment. copernicus.org The ability to separate and analyze isomers is critical, as different isomers can have varying biological activities and toxicological profiles. researchgate.net
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two common "soft" ionization techniques used in the mass spectrometric analysis of large, non-volatile molecules like Fondaparinux and its impurities. researchgate.netcreative-proteomics.com
Electrospray Ionization (ESI) is particularly well-suited for analyzing compounds from a liquid phase, making it compatible with liquid chromatography. mpg.decreative-proteomics.com It typically produces multiply charged ions, which can be advantageous for analyzing high molecular weight compounds on mass spectrometers with a limited mass-to-charge ratio range. creative-proteomics.com ESI-MS is a cornerstone technique for obtaining the molecular weight of Fondaparinux impurities. americanpharmaceuticalreview.com
Matrix-Assisted Laser Desorption/Ionization (MALDI) involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as singly charged ions. researchgate.netnih.gov While often used for analyzing solid samples, its application in conjunction with techniques that can handle the complexity of Fondaparinux is an area of active research. researchgate.netmdpi.com MALDI-TOF (Time-of-Flight) MS can provide high-resolution mass data. nih.gov
Both ESI and MALDI have been instrumental in the initial determination of the molecular weight of Fondaparinux impurities, a critical first step in their structural elucidation. researchgate.netmdpi.com
Chromatographic Hyphenated Techniques for Online Structural Analysis
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures like those containing Fondaparinux and its impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and LC-HRMS
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when combined with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), is a workhorse in pharmaceutical impurity profiling. americanpharmaceuticalreview.comgoogle.com This technique separates the components of a mixture using liquid chromatography before they are introduced into the mass spectrometer for detection and structural analysis. nih.gov
For this compound, LC-MS/MS allows for its separation from the parent drug and other impurities, followed by the generation of fragmentation spectra for structural elucidation. researchgate.net The use of High-Resolution Mass Spectrometry (HRMS) in this context provides highly accurate mass measurements, enabling the determination of the elemental composition of both the impurity and its fragments. researchgate.netsterlingpharmasolutions.com This level of detail is often sufficient to propose a definitive structure for the impurity. americanpharmaceuticalreview.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While Fondaparinux and its impurities are not volatile, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for their analysis after chemical derivatization. sigmaaldrich.comresearchgate.net Derivatization converts the non-volatile analytes into volatile compounds suitable for GC analysis. sigmaaldrich.com
This approach can provide complementary structural information. The choice of derivatizing agent can target specific functional groups, and the resulting mass spectra of the derivatives can reveal details about the original molecule's structure. sigmaaldrich.com However, the complexity of the derivatization process and potential for side reactions must be carefully considered.
Table 2: Comparison of Hyphenated Chromatographic Techniques
| Technique | Principle | Application to Fondaparinux Impurity 1 | Key Advantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis with fragmentation. nih.gov | Primary tool for separation, identification, and structural elucidation. researchgate.net | High sensitivity, specificity, and applicability to non-volatile compounds. sterlingpharmasolutions.com |
| LC-HRMS | LC coupled with high-resolution mass analysis. sterlingpharmasolutions.com | Accurate mass measurement for elemental composition determination. researchgate.net | Provides high confidence in molecular formula assignment. sterlingpharmasolutions.com |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. thermofisher.com | Analysis of volatile derivatives for complementary structural information. sigmaaldrich.com | High chromatographic resolution for certain derivatives. researchgate.net |
| CE-MS | Separation based on electrophoretic mobility in a capillary coupled to a mass spectrometer. wikipedia.org | High-efficiency separation of charged species, including isomers. nih.govasiapharmaceutics.info | Excellent resolving power and minimal sample consumption. wikipedia.org |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. wikipedia.orgasiapharmaceutics.info CE separates charged molecules based on their electrophoretic mobility in a narrow capillary, offering exceptional resolving power, particularly for highly charged species like sulfated oligosaccharides. nih.govukm.my
For the analysis of this compound, CE-MS is particularly advantageous due to its ability to separate closely related, highly charged compounds. nih.govnih.gov It can effectively resolve impurities that may be difficult to separate by liquid chromatography. asiapharmaceutics.info The coupling of CE with MS provides molecular weight and structural information on the separated components, making it a valuable tool for the comprehensive characterization of Fondaparinux impurities. nih.gov
X-ray Crystallography and Diffraction Techniques (for crystalline forms, if applicable)
The definitive three-dimensional structure of a molecule in its solid state is best determined by single-crystal X-ray crystallography. However, the application of this technique to Fondaparinux sodium and its impurities, including Impurity 1, is notably challenging. To date, there is no specific published research detailing the successful crystallization and subsequent X-ray diffraction analysis of this compound.
The parent compound, Fondaparinux sodium, is typically produced and handled as an amorphous powder. mdpi.com The inherent flexibility of its linear oligosaccharide structure makes it difficult to obtain the highly ordered, single crystals required for X-ray diffraction. mdpi.com Research on Fondaparinux sodium itself has shown that obtaining single crystals was a significant challenge, though its structure was eventually elucidated in a co-crystal with antithrombin and, more recently, as an uncomplexed molecule. researchgate.netnih.gov
Given that impurities are present in much smaller quantities and often share similar structural characteristics with the parent drug, the challenges associated with crystallization are amplified for this compound. The successful application of X-ray crystallography would depend on several factors, including the ability to isolate a sufficient quantity of the pure impurity and to induce it to form a well-ordered crystal lattice.
Should a crystalline form of this compound be obtained, X-ray diffraction analysis would provide invaluable information, as outlined in the table below.
Table 1: Potential Insights from X-ray Crystallography of this compound
| Parameter Determined | Significance in Structural Elucidation |
| Three-Dimensional Atomic Coordinates | Provides the precise spatial arrangement of every atom in the molecule, confirming its absolute configuration and conformation in the solid state. |
| Bond Lengths and Angles | Offers detailed geometric information about the covalent bonds within the impurity, which can be compared to theoretical models and the parent Fondaparinux structure. |
| Crystal Packing and Intermolecular Interactions | Reveals how the impurity molecules arrange themselves in the crystal lattice, including details on hydrogen bonding and ionic interactions, which are crucial for understanding its physical properties. |
| Conformation of Saccharide Rings | Determines the specific chair, boat, or skew-boat conformation of each monosaccharide unit within the impurity's structure. |
Due to the significant hurdles in obtaining a crystalline form, alternative techniques such as high-resolution mass spectrometry and multi-dimensional NMR spectroscopy remain the primary methods for the structural elucidation of this compound.
Derivatization Strategies for Enhanced Spectroscopic or Chromatographic Analysis
For complex, highly polar molecules like this compound that may lack a strong chromophore for UV detection, derivatization can be a powerful strategy to enhance analytical performance. rockefeller.edu This chemical modification of the analyte can improve its chromatographic retention, increase its detectability by various methods, and facilitate its characterization. While specific, validated derivatization protocols for this compound are not widely published, strategies employed for related oligosaccharides and heparin impurities offer a strong indication of potential approaches. nih.govplos.orgnih.gov
The primary goals of derivatizing this compound would be to:
Introduce a fluorescent or UV-absorbing tag for more sensitive detection.
Improve its behavior in reversed-phase chromatography.
Enhance its ionization efficiency for mass spectrometric analysis.
A common and effective derivatization technique for oligosaccharides involves reductive amination at the reducing end of the sugar chain. nih.gov This approach can be used to attach a variety of labels to the molecule.
Table 2: Potential Derivatization Reagents for this compound
| Derivatizing Agent | Label Type | Analytical Enhancement |
| 2-Aminobenzoic Acid (2-AA) | Fluorescent | Enables highly sensitive fluorescence detection in HPLC and capillary electrophoresis. plos.orgnih.gov |
| 2-Aminobenzamide (2-AB) | Fluorescent | Similar to 2-AA, provides a fluorescent tag for enhanced detection. |
| Dansyl Hydrazine | Fluorescent | Reacts with the reducing end to introduce a highly fluorescent dansyl group. |
| Permethylation (e.g., using methyl iodide) | Chemical Modification | Replaces acidic protons with methyl groups, which can improve volatility for gas chromatography (after further modifications) and enhance ionization in mass spectrometry. nih.gov |
The choice of derivatization strategy depends on the analytical objective. For instance, for quantitative analysis by HPLC with fluorescence detection, derivatization with 2-AA would be a suitable choice. For detailed structural characterization by mass spectrometry, permethylation could be employed to achieve more predictable fragmentation patterns.
It is important to note that any derivatization method would require careful development and validation to ensure that the reaction is complete, reproducible, and does not introduce additional impurities or artifacts that could interfere with the analysis. rockefeller.edu The complex, multi-step nature of derivatization also increases sample preparation time and the potential for analytical variability.
Analytical Method Development and Validation for Detection and Quantification of Fondaparinux Sodium Impurity 1
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of Fondaparinux (B3045324) sodium and its impurities. The structural similarity and complex nature of these oligosaccharides necessitate the development of highly selective and robust separation methods. A range of chromatographic modes has been explored to overcome the analytical hurdles associated with these compounds.
Conventional High-Performance Liquid Chromatography (HPLC) methods, particularly in the reverse-phase (RP) mode, face significant challenges in the analysis of Fondaparinux and its impurities. These molecules are extremely polar and possess multiple sulfate (B86663) and carboxylate groups, leading to poor retention on traditional non-polar stationary phases like C18. Without retention, effective separation from the void volume and from other polar impurities is not achievable.
Normal-Phase (NP) HPLC, which uses a polar stationary phase and a non-polar mobile phase, is also generally unsuitable for these analytes as they are typically analyzed in aqueous solutions and have limited solubility in the non-polar organic solvents used in NP-HPLC.
To address the limitations of conventional HPLC, specialized techniques such as ion-pair chromatography and hydrophilic interaction liquid chromatography (HILIC) have been developed and are generally preferred for the analysis of Fondaparinux sodium impurity 1. These approaches modify the chromatographic system to achieve adequate retention and selectivity for these highly hydrophilic and charged molecules.
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures to deliver superior resolution, increased speed, and enhanced sensitivity. For the complex task of separating Fondaparinux sodium from its structurally similar impurities, UHPLC offers distinct advantages.
The enhanced efficiency of UHPLC columns allows for better separation of closely eluting peaks, which is critical for resolving Fondaparinux from impurities that may differ by only a single functional group. google.com A method utilizing hydrophilic interaction ultra-performance liquid chromatography (HILIC-UPLC) has been described for detecting and quantitating poly-sulfated oligosaccharides, including Fondaparinux sodium and its related impurities. google.comgoogleapis.com This approach combines the unique selectivity of HILIC with the high efficiency of UHPLC to provide robust in-process control during synthesis. google.com The shorter analysis times achieved with UHPLC also increase sample throughput, a significant benefit in quality control environments.
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the separation of highly polar compounds and is particularly well-suited for analyzing oligosaccharides like Fondaparinux and its impurities. google.com The retention mechanism in HILIC involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile (B52724). google.comgoogle.com
Several HILIC methods have been developed for Fondaparinux analysis. These methods often employ amide-bonded or zwitterionic stationary phases (e.g., ZIC-HILIC, ZIC-cHILIC). google.comsigmaaldrich.com The mobile phase typically consists of a high percentage of acetonitrile with an aqueous buffer, such as ammonium (B1175870) formate (B1220265), to control ionic strength and pH. google.comgoogleapis.com The use of HILIC successfully overcomes the challenge of retaining and separating extremely polar oligosaccharides. google.comgoogle.com Detection is often accomplished using a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), as these analytes often lack a strong UV chromophore. google.comsigmaaldrich.comresearchgate.net
A key advantage of HILIC is its compatibility with mass spectrometry, as the high organic content of the mobile phase facilitates efficient desolvation and ionization in the MS source, enabling detailed structural characterization of impurities. nih.gov
Table 1: Exemplary HILIC-UPLC/CAD Method Parameters for Fondaparinux Impurity Analysis
| Parameter | Condition | Reference |
| Column | Waters Acquity BEH Amide (1.7 µm, 2.1 x 150 mm) | googleapis.com |
| Mobile Phase A | Acetonitrile | google.com |
| Mobile Phase B | 100-200 mM Ammonium Formate (aqueous) | google.comgoogleapis.com |
| Detection | Charged Aerosol Detector (CAD) | google.comgoogle.com |
| Application | Separation of Fondaparinux from structure-related impurities. | google.com |
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume in solution. This technique is valuable for assessing the purity of Fondaparinux sodium by detecting the presence of higher molecular weight species, such as dimers, trimers, or other aggregates, which may form during synthesis or storage. nih.govacs.org It is also used to determine the molecular weight and molecular weight distribution of low-molecular-weight heparins and related synthetic oligosaccharides. mdpi.com
In the context of impurity analysis, SEC serves as an orthogonal method to techniques like ion-exchange or HILIC. While those methods separate based on charge and polarity, SEC provides information on the size distribution of the sample. For purification purposes, soft gel materials such as Bio-Gel P-2, P-4, or P-6 are often used in SEC columns. nih.govacs.org The mobile phase is typically an aqueous buffer (e.g., 0.1 M ammonium bicarbonate) that minimizes non-specific interactions between the analytes and the stationary phase. acs.org The detection of Fondaparinux and its aggregates can be achieved with a refractive index (RI) detector or a multi-angle laser light scattering (MALLS) detector for more accurate molecular weight determination. mdpi.com
Given the highly anionic nature of Fondaparinux and its impurities, chromatographic methods based on ionic interactions are highly effective. Both Ion-Pair Chromatography (IPC) and Ion-Exchange Chromatography (IEC) are widely employed.
Ion-Pair Chromatography (IPC) is a variation of reverse-phase HPLC where an ion-pairing agent, typically a long-chain alkylamine like n-hexylamine, is added to the mobile phase. nih.govnih.govresearchgate.net This agent forms a neutral ion pair with the negatively charged analyte, which can then be retained and separated on a standard reverse-phase column. A novel, stability-indicating ion-pair HPLC method has been developed and validated for the determination of Fondaparinux and its related substances. nih.govmdpi.com This method uses a polymer-based column and gradient elution with an acetonitrile/water mobile phase containing n-hexylamine and acetic acid as the ion-pairing system. nih.govnih.govresearchgate.net Detection is often performed with an ELSD, as the ion-pairing agents can interfere with UV detection at low wavelengths. nih.gov
Ion-Exchange Chromatography (IEC) , particularly Strong Anion-Exchange (SAX) HPLC, is a primary method for the purity analysis of Fondaparinux. tsijournals.comtsijournals.comgoogle.com This technique separates molecules based on the strength of their interaction with a positively charged stationary phase. Impurities that differ from Fondaparinux in the number or position of sulfate groups will have different net charges and, therefore, different retention times. SAX-HPLC methods typically use columns like the Hamilton SAX or Dionex Carbopak PA1 with a gradient elution involving increasing salt concentrations (e.g., sodium chloride or lithium perchlorate) to elute the highly charged oligosaccharides. nih.govtsijournals.com Detection is commonly performed by UV at 210 nm. tsijournals.comgoogle.com
Table 2: Validated Ion-Pair and Ion-Exchange HPLC Method Details
| Parameter | Ion-Pair HPLC Method | SAX-HPLC Method | Reference |
| Column | Polymer-based PLRPs (250 x 4.6 mm, 5 µm) | Hamilton SAX (Polystyrene-divinyl benzene (B151609) resin) | nih.govtsijournals.com |
| Mobile Phase | Gradient of Acetonitrile and aqueous buffer (100 mM n-hexylamine, 100 mM acetic acid) | Gradient of pH 2.5 buffer and pH 6.8 buffer containing 0.5 M Lithium Perchlorate (B79767) | nih.govtsijournals.com |
| Detector | Evaporative Light Scattering Detector (ELSD) | UV at 210 nm | nih.govtsijournals.com |
| LOD (Fondaparinux) | 1.4 µg/mL | 3.3 µg/mL | nih.govtsijournals.com |
| LOQ (Fondaparinux) | 4.1 µg/mL | N/A (S/N ratio > 10 for sensitivity) | nih.govtsijournals.com |
| Linearity (r²) | >0.99 for all impurities | Linear over 50-150% of method concentration | nih.govtsijournals.com |
Supercritical Fluid Chromatography (SFC) is an emerging "green" chromatography technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. mdpi.comafmps.be By adding polar organic modifiers like methanol, SFC can be adapted to separate polar compounds. afmps.be The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to traditional HPLC. nih.gov
While specific applications of SFC for this compound are not widely published, the technique shows significant promise for the analysis of complex oligosaccharide mixtures. nih.govresearchgate.net SFC could serve as a valuable orthogonal technique to LC methods, providing different selectivity for challenging separations. The use of carbon dioxide reduces the consumption of organic solvents, making SFC an environmentally friendly alternative. mdpi.com Coupling SFC with mass spectrometry (SFC-MS) is also feasible and can provide the high sensitivity and selectivity needed for impurity identification and quantification in complex pharmaceutical samples. uva.es
Detection Modalities
The selection of an appropriate detection modality is paramount for the accurate analysis of Fondaparinux and its impurities. Due to the structural characteristics of these compounds, specifically the lack of a strong UV-absorbing chromophore, various detection techniques are employed, each with distinct advantages and limitations.
Ultraviolet (UV) and Photo Diode Array (PDA) detectors are common in High-Performance Liquid Chromatography (HPLC). However, Fondaparinux sodium and its related impurities, including Impurity 1, are low UV-active molecules. nih.gov Detection is typically performed at very low wavelengths, around 210 nm, to achieve adequate sensitivity. google.comijprs.comtsijournals.com
A significant challenge with UV detection at such low wavelengths is the potential for interference from mobile phase components. For instance, certain ion-pairing agents, like long-chain amines that might be used to improve chromatographic retention and separation, have high UV cut-offs that can inhibit detection at 210 nm. nih.gov Despite these limitations, validated Strong Anion Exchange (SAX) HPLC methods have been successfully developed utilizing UV detection at 210 nm for the determination of assay and chromatographic purity of Fondaparinux sodium. tsijournals.comresearchgate.net
| Parameter | Typical Value/Condition | Source(s) |
| Detection Wavelength | 210 nm | google.comtsijournals.comgoogle.com |
| Column Type | Strong Anion Exchange (SAX) | tsijournals.comresearchgate.net |
| Mobile Phase A | 5 mM disodium (B8443419) hydrogen phosphate (B84403) at pH 2.5 | tsijournals.com |
| Mobile Phase B | 0.5 M lithium perchlorate containing 5 mM disodium hydrogen phosphate at pH 6.8 | tsijournals.com |
Evaporative Light Scattering Detection (ELSD) is a universal detection method that is not dependent on the optical properties of the analyte. The detector works by nebulizing the column eluent into fine droplets, evaporating the mobile phase to leave non-volatile analyte particles, and then measuring the light scattered by these particles.
ELSD is particularly useful for analyzing compounds like this compound, especially when gradient elution is required, which precludes the use of Refractive Index Detection (RID). nih.gov An ion-pair HPLC method coupled with ELSD has been developed and validated for determining Fondaparinux sodium and its related substances. nih.govresearchgate.net This approach is advantageous when mobile phase additives with high UV absorbance are necessary for separation. nih.gov While effective, ELSD is sometimes considered less sensitive than newer aerosol-based detectors like CAD. researchgate.netgoogleapis.com
| Parameter | Typical Value/Condition | Source(s) |
| Detector | Evaporative Light Scattering Detector (ELSD) | nih.govnih.govresearchgate.net |
| Nebulizer Temperature | 100°C | nih.gov |
| Nitrogen Gas Flow | 2.0 L/min | nih.gov |
| Mobile Phase | Volatile buffers (e.g., n-hexylamine and acetic acid) with acetonitrile | nih.gov |
Charged Aerosol Detection (CAD) is another universal detection technique based on aerosol charging. In CAD, the HPLC eluent is nebulized and dried to form analyte particles. These particles are then charged by a stream of ionized gas, and the total charge is measured by an electrometer. google.comchromatographyonline.com
CAD is recognized for its high sensitivity, broad dynamic range, and consistent response for non-volatile analytes, irrespective of their chemical structure. chromatographyonline.com It has been shown to be more sensitive than ELSD for analyzing poly-sulfated oligosaccharides. googleapis.comgoogle.com Consequently, hydrophilic interaction ultra-performance liquid chromatography (HILIC-UPLC) coupled with CAD is a powerful method for the separation and quantification of Fondaparinux and its impurities. googleapis.comgoogle.com This combination overcomes many of the challenges associated with other detectors, providing excellent peak resolution and sensitivity. google.comgoogle.com
| Feature | Description | Source(s) |
| Principle | Analyte particles are formed, charged, and the aggregate charge is measured. | google.comchromatographyonline.com |
| Advantages | High sensitivity, consistent response, gradient compatible. | chromatographyonline.com |
| Coupled Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | googleapis.comgoogle.comgoogle.com |
| Mobile Phase Salt | Ammonium formate (provides good retention, selectivity, and low baseline noise) | googleapis.com |
Refractive Index Detection (RID) is a universal detector that measures the difference in the refractive index between the mobile phase and the column eluent containing the analyte. While it is a universal detector, RID has two major drawbacks for the analysis of this compound. First, it exhibits relatively low sensitivity for poly-sulfated oligosaccharides. googleapis.comgoogle.com Second, and more critically, it is incompatible with gradient elution methods, as any change in the mobile phase composition drastically alters the baseline. nih.gov Since gradient elution is typically essential for resolving the complex mixture of Fondaparinux and its structurally similar impurities, RID is generally considered unsuitable for this application. nih.gov
Mass Spectrometry (MS) is a highly specific and sensitive detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC-MS), it is an exceptionally powerful tool for both the quantification and structural identification of impurities. waters.com
Single Quadrupole Mass Spectrometry : This is the simplest form of MS detector, acting as a mass filter to allow ions of a specific m/z to pass through to the detector. It is primarily used for confirming the molecular weight of known compounds and for basic quantitative analysis in selected ion monitoring (SIM) mode.
Triple Quadrupole (QqQ) Mass Spectrometry : A triple quadrupole instrument is the gold standard for targeted quantitative analysis due to its high sensitivity and selectivity. thermofisher.commdpi.com It operates in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects a precursor ion (e.g., the molecular ion of Impurity 1), the second quadrupole fragments it, and the third quadrupole selects a specific fragment ion for detection. This process significantly reduces chemical noise and allows for precise quantification at very low levels, making it ideal for trace impurity analysis. mdpi.com
Time-of-Flight (TOF) Mass Spectrometry : TOF analyzers determine m/z by measuring the time it takes for an ion to travel a fixed distance. A key advantage of TOF is its ability to provide high-resolution accurate mass (HRAM) measurements. waters.com This capability allows for the determination of the elemental composition of an unknown impurity with high confidence, which is a critical step in impurity identification and characterization. nih.govresearchgate.net LC-MS systems with TOF analyzers have been used to determine the molecular mass of Fondaparinux degradation impurities. nih.govresearchgate.net
Orbitrap Mass Spectrometry : Like TOF, the Orbitrap is an HRAM analyzer. It traps ions in an orbital motion around a central electrode, and the frequency of this motion is directly related to the ion's m/z ratio. Orbitrap-based systems are renowned for their exceptional mass resolution and accuracy, facilitating the confident identification of impurities in complex matrices. thermofisher.com The combination of UPLC with HRMS technologies like Orbitrap allows for comprehensive impurity profiling, where both known and unknown impurities can be detected and characterized in a single analytical run. waters.com
| Analyzer Type | Primary Application for Impurity 1 Analysis | Principle |
| Single Quadrupole | Basic mass confirmation and routine quantification. | Mass filtering. |
| Triple Quadrupole (QqQ) | Highly sensitive and selective targeted quantification. | Precursor ion selection, fragmentation, and fragment ion selection (SRM/MRM). mdpi.com |
| Time-of-Flight (TOF) | Identification and structural elucidation via accurate mass measurement. | Measures ion's time-of-flight over a fixed distance. nih.govresearchgate.net |
| Orbitrap | Comprehensive impurity profiling with very high mass resolution and accuracy. | Measures frequency of ion's orbital motion. thermofisher.com |
Method Validation Parameters and Regulatory Compliance (ICH Q2(R1) Harmonised Tripartite Guideline)
Any analytical method developed for the quantification of impurities in a pharmaceutical product must be validated to ensure its reliability, accuracy, and precision. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for performing this validation. ich.org Analytical methods for Fondaparinux impurities have been validated according to these guidelines. nih.govijprs.comoaji.net
The validation of a quantitative impurity test involves evaluating the following key parameters:
Specificity : This is the ability of the method to produce a response only for the analyte of interest, without interference from other components such as the main drug substance, other impurities, or degradation products. Specificity is often demonstrated by analyzing spiked samples and performing forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to show that the impurity peak is well-resolved from any degradants formed. nih.govich.org
Linearity : The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For an impurity, linearity is typically established by preparing a series of solutions at different concentrations, often ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit. ich.org For Fondaparinux impurities, methods have shown excellent linearity with correlation coefficients (r²) greater than 0.99 over ranges from the LOQ to 0.30% of the analyte concentration. nih.govresearchgate.net
Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Accuracy : Accuracy reflects the closeness of the test results to the true value. It is typically assessed by performing recovery studies on samples spiked with known amounts of the impurity at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the target concentration). ich.orgoaji.net Accuracy is reported as the percent recovery. ich.org
Precision : Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision) : Assessed over a short interval with the same analyst and equipment, often by analyzing a minimum of six replicate samples at 100% of the test concentration or nine determinations across the specified range. ich.org
Intermediate Precision : Evaluates within-laboratory variations by using different analysts, different equipment, or performing the analysis on different days. ich.org
Limit of Detection (LOD) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of approximately 3:1. nih.govresearchgate.net For Fondaparinux, a SAX-HPLC-UV method reported an LOD of 3.3 µg/mL. tsijournals.com
Limit of Quantitation (LOQ) : The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org It is commonly established at a signal-to-noise ratio of 10:1. nih.govresearchgate.net An ion-pair HPLC-ELSD method reported an LOQ of 4.1 µg/mL for Fondaparinux, with similar levels expected for its impurities. nih.govnih.gov
Robustness : This parameter demonstrates the reliability of a method with respect to deliberate, minor variations in its parameters, such as mobile phase composition, pH, column temperature, and flow rate. ich.orgoaji.net This ensures the method remains suitable during routine use.
| Validation Parameter | ICH Q2(R1) Definition/Requirement | Example Finding in Fondaparinux Analysis |
| Specificity | Ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | Method demonstrated to separate impurities from the main compound and degradation products from stress studies. nih.gov |
| Linearity | Proportionality of results to concentration. Minimum of 5 concentrations recommended. | Correlation coefficient (r²) > 0.99 for impurities over the range of LOQ to 0.30%. nih.govresearchgate.net |
| Accuracy | Closeness of test results to the true value. Assessed by % recovery of spiked samples. | Mean recoveries between 99.2% and 117.8% at 3 levels. oaji.net |
| Precision (Repeatability) | Agreement between replicate measurements. (e.g., ≥6 replicates at 100% concentration). | Checked by analyzing six replicate solutions of Fondaparinux spiked with 0.15% of each impurity. nih.gov |
| Limit of Quantitation (LOQ) | Lowest amount quantifiable with suitable precision and accuracy (S/N ratio ~10:1). | LOQ for Fondaparinux reported as 4.1 µg/mL. nih.govresearchgate.net |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Evaluated by changing flow rate and mobile phase composition. nih.govoaji.net |
Specificity and Selectivity Studies (Interference, Peak Purity)
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. For this compound, this is typically demonstrated through forced degradation studies and chromatographic resolution.
A developed ion-pair High-Performance Liquid Chromatography (HPLC) method has demonstrated specificity for Fondaparinux and its related impurities, including Impurity 1. nih.gov The method's capability to separate the main component from its process and degradation impurities is a key indicator of its specificity. nih.gov Forced degradation studies are performed under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products. nih.gov
In one such study, Fondaparinux sodium was found to be labile to acid and base hydrolysis and oxidation, while remaining stable under neutral, thermal, and photolytic conditions. nih.govresearchgate.net The analytical method was able to adequately separate the main Fondaparinux peak from the peaks of degradation products formed under these stress conditions, thus proving its stability-indicating nature. nih.gov The identities of the degradation products were often confirmed using advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov
The table below summarizes the conditions used in a typical forced degradation study for Fondaparinux Sodium.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Parameters | Observation |
|---|---|---|
| Acid Hydrolysis | 0.1 N HCl at 27°C for 24h | Degradation observed |
| Base Hydrolysis | 0.5 N NaOH at 27°C for 2h | Degradation observed |
| Oxidation | 10% H₂O₂ at 27°C for 2h | Degradation observed |
| Thermal | 105°C for 7 days | Stable |
| Photolytic | UV light at 254 nm and visible light for 11 days | Stable |
This table is based on data from a study by Chandel et al., which demonstrates the method's ability to separate fondaparinux from its degradation products. nih.gov
Peak purity analysis, often performed using a photodiode array (PDA) detector or mass spectrometry, is crucial to ensure that the chromatographic peak corresponding to Impurity 1 is not co-eluting with other compounds. This confirms the selectivity of the method.
Linearity and Range Determination
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. For impurity quantification, this is a critical validation parameter.
In a validated ion-pair HPLC method, linearity for Fondaparinux impurities was established over a concentration range from the Limit of Quantification (LOQ) to 0.30% relative to a Fondaparinux Sodium concentration of 12.5 mg/mL. nih.govnih.gov Regression analysis of the data from these studies showed a correlation coefficient (r²) of greater than 0.99 for all impurities, which confirms a strong linear relationship between concentration and analytical response. nih.govnih.gov
Table 2: Linearity and Range Data for Fondaparinux Impurities
| Parameter | Result | Source |
|---|---|---|
| Analyte | Fondaparinux Sodium Impurities | nih.gov |
| Method | Ion-Pair HPLC-ELSD | nih.gov |
| Range | LOQ to 0.30% of 12.5 mg/mL | nih.govnih.gov |
Accuracy and Precision Assessment (Repeatability, Intermediate Precision)
Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements. Both are fundamental to ensuring the reliability of a quantitative impurity method. These parameters are typically assessed according to International Council for Harmonisation (ICH) guidelines. europa.eu
Precision: Precision is evaluated at two levels:
Repeatability (Intra-assay precision): This assesses precision over a short time interval with the same analyst and equipment. It is often determined by analyzing a minimum of six replicate samples of Fondaparinux spiked with a known concentration (e.g., 0.15%) of each impurity. nih.gov In one study, the relative standard deviation (RSD) for the peak areas of five different impurities was within 5.0%, demonstrating good repeatability. nih.gov
Intermediate Precision: This evaluates the method's reliability under variations within the same laboratory, such as different days, different analysts, or different equipment. nih.govijprs.com For a validated method, the RSD results for intermediate precision were found to be within 5.3%. researchgate.net
Accuracy: Accuracy is usually determined by performing recovery studies on samples spiked with known amounts of the impurity at different concentration levels. For Fondaparinux impurities, recovery was assessed at three different levels, with results ranging from 89.1% to 103.2%. nih.gov At the LOQ level, recoveries were reported to be in the range of 91.7% to 107%. researchgate.net
Table 3: Summary of Accuracy and Precision Validation
| Validation Parameter | Assessment | Typical Acceptance Criteria/Results |
|---|---|---|
| Precision | ||
| Repeatability | RSD of ≥6 replicate preparations | ≤ 5.0% |
| Intermediate Precision | RSD across different days, analysts, equipment | ≤ 5.3% |
| Accuracy |
Data compiled from a validation study by Chandel et al. nih.govresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ) Establishment
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected by the method but not necessarily quantified with precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. europa.eu
For methods analyzing Fondaparinux and its impurities, the LOD and LOQ are typically established based on the signal-to-noise (S/N) ratio, with the S/N ratio being approximately 3:1 for LOD and 10:1 for LOQ. nih.gov
In a published ion-pair method, the LOD and LOQ for the parent compound, Fondaparinux Sodium, were found to be 1.4 µg/mL and 4.1 µg/mL, respectively. researchgate.netnih.gov An alternative Strong Anion Exchange (SAX) HPLC method reported an LOD for Fondaparinux of 3.3 µg/mL, which corresponds to 0.06% of the method concentration of 5.0 mg/mL. tsijournals.comtsijournals.com While specific values for Impurity 1 are not always detailed separately, the methods are validated to be quantifiable at the impurity reporting thresholds.
Table 4: LOD and LOQ Data from Validated Methods
| Method | Analyte | LOD | LOQ | Basis for Determination |
|---|---|---|---|---|
| Ion-Pair HPLC-ELSD | Fondaparinux Sodium | 1.4 µg/mL | 4.1 µg/mL | S/N Ratio |
This table presents data for the main compound, Fondaparinux Sodium, as reported in cited studies. researchgate.netnih.govtsijournals.com
Robustness and System Suitability Testing
Robustness: The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC-based methods, typical parameters that are varied include:
Flow rate (e.g., ±0.1 mL/min) oaji.net
Column temperature (e.g., ±5°C) tsijournals.com
Mobile phase composition and pH tsijournals.com
In a robustness study for a Fondaparinux impurity method, deliberate alterations to flow rate, buffer strength, and column temperature were made. nih.gov Under all these varied conditions, all peaks were adequately resolved, and the elution order remained unchanged, demonstrating the method's robustness. nih.gov
System Suitability: System suitability testing is an integral part of the analytical method, performed before sample analysis to ensure the chromatographic system is performing adequately. ijprs.com Key parameters include:
Resolution: The separation between critical peak pairs (e.g., Impurity 1 and Fondaparinux) must meet a minimum value (e.g., >1.5). tsijournals.com
Tailing Factor: Measures peak symmetry.
Theoretical Plates: A measure of column efficiency.
Reproducibility: The %RSD of peak areas from replicate injections of a standard solution. oaji.net
For example, one SAX-HPLC method requires the resolution between an impurity at a relative retention time (RRT) of 0.9 and Fondaparinux to be not less than 1.0, and the resolution between an impurity at 1.1 RRT and Fondaparinux to be not less than 1.5. tsijournals.com
Solutions Stability and Stability-Indicating Capabilities
The stability of analytical solutions (both standard and sample) is evaluated to ensure that the results are not affected by potential degradation during the analysis time. tsijournals.com Studies are conducted by storing the prepared solutions at room temperature for extended periods (e.g., up to 52 hours) and analyzing them at intervals. oaji.net
The stability-indicating capability of a method is its ability to measure the analyte in the presence of its degradation products. As detailed in the specificity section (5.3.1), this is proven through forced degradation studies. nih.gov The ability of the developed methods to separate Fondaparinux from impurities generated under stress demonstrates their stability-indicating power, making them suitable for the analysis of stability samples of the drug substance and product. europa.eugoogle.com
Development and Characterization of Reference Standards for Quantification and Identification
A well-characterized reference standard is essential for the accurate identification and quantification of any impurity. The reference standard for this compound is a highly purified substance used for method development, validation, and routine quality control testing. axios-research.com
Development and Characterization: The reference standard for Impurity 1 is typically synthesized and purified to a high degree. Its identity and structure are unequivocally confirmed using a suite of analytical techniques, which may include:
Mass Spectrometry (MS) for molecular weight determination.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation.
Fourier-Transform Infrared (FTIR) spectroscopy.
The CAS number assigned to this compound is 348625-84-3. axios-research.com
Quantification and Purity Assessment: The purity of the reference standard must be accurately determined. This is often achieved using a mass balance approach or by a quantitative technique like quantitative NMR (qNMR).
A study on the Fondaparinux Sodium reference standard itself highlights the power of qNMR for accurate content determination. mdpi.com In that study, the content of a solution standard was determined using qNMR with an internal standard (maleic acid). mdpi.com The analysis yielded highly precise and consistent results over a 17-year period (9.64 mg/mL in 1999 vs. 9.75 mg/mL in 2016), demonstrating the robustness and long-term reliability of this approach for reference standard characterization. mdpi.comresearchgate.net
Use in Analysis: Once characterized, the reference standard for Impurity 1 is used to prepare standard solutions for identification (by comparing retention times) and for quantification (by creating a calibration curve or using a single-point standard) in routine analysis of Fondaparinux Sodium drug substance and drug product. nih.gov
Impurity Profiling and Control Strategies for Fondaparinux Sodium Impurity 1
Establishing Control Limits for Fondaparinux (B3045324) Sodium Impurity 1 Based on Regulatory Guidelines
The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. For Fondaparinux Sodium, a synthetic anticoagulant, managing impurities such as Fondaparinux Sodium Impurity 1 is essential. The establishment of control limits for this specific impurity is guided by a combination of international regulatory guidelines, pharmacopeial standards, and product-specific toxicological data.
International Council for Harmonisation (ICH) guidelines provide a framework for setting impurity thresholds. Specifically, ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products are pivotal. tsijournals.comnih.gov These guidelines establish three key thresholds:
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
Identification Threshold: The level at which the structure of an impurity must be identified.
Qualification Threshold: The level at which the biological safety of an impurity must be established.
These thresholds are determined based on the maximum daily dose of the drug substance. Given the complexity and potential variability of the manufacturing process for Fondaparinux Sodium, a synthetic heparin, stringent control is necessary. tsijournals.comnih.gov
A patent related to a Fondaparinux Sodium impurity compound suggests a reasonable limit of no more than 0.3% for a specific impurity with a relative retention time (RRT) of 0.60, which is understood to be this compound. google.com This limit was determined by integrating the results of pharmacological, toxicological, and clinical research. google.com
The following interactive table summarizes the general ICH thresholds for impurities based on the maximum daily dose, which would be applicable in the absence of specific data for this compound.
It is important to note that for impurities known to be unusually potent or to produce toxic or unexpected pharmacological effects, the quantification and detection limits of the analytical procedures should be commensurate with the level at which these impurities need to be controlled. google.com
Process Analytical Technology (PAT) Applications for Real-time Monitoring and Control of Impurity 1
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. mt.comthermofisher.com For the manufacturing of Fondaparinux Sodium, PAT can be instrumental in the real-time monitoring and control of this compound.
The implementation of PAT for impurity monitoring involves the use of in-line or on-line analytical tools that can provide real-time data on the formation of Impurity 1. This allows for immediate process adjustments to mitigate its formation. Some potential PAT tools applicable to the synthesis and purification of Fondaparinux Sodium include:
High-Performance Liquid Chromatography (HPLC): On-line HPLC systems can be integrated into the process stream to provide near real-time analysis of the reaction mixture, allowing for the detection and quantification of Impurity 1. nih.gov
Spectroscopic Techniques (e.g., Near-Infrared, Raman): These non-destructive techniques can be used to monitor the progress of chemical reactions and potentially identify the formation of impurities in real-time by analyzing the spectral data of the reaction mixture.
The data generated from these PAT tools can be used to build process models that enhance the understanding of how critical process parameters (CPPs) influence the formation of Impurity 1. This understanding is crucial for developing a robust control strategy.
Optimization of Synthetic Route and Purification Processes for Impurity Mitigation and Removal
The complex molecular structure of Fondaparinux Sodium means that multiple impurities can be generated during its synthesis. google.com Therefore, optimizing the synthetic route and purification processes is paramount to minimize the levels of this compound.
Synthetic Route Optimization: The formation of impurities is highly dependent on the reaction conditions. google.com By carefully controlling parameters such as temperature, pH, reaction time, and the quality of starting materials, the formation of Impurity 1 can be minimized. For instance, a patent describes a specific preparation method for a Fondaparinux Sodium impurity, which can be used to understand its formation and subsequently optimize the main synthesis to avoid these conditions. google.com
Purification Process Optimization: Due to the structural similarity between Fondaparinux Sodium and its impurities, their separation can be challenging. google.com Advanced purification techniques are therefore necessary. A disclosed method for purifying a crude Fondaparinux Sodium product involves dissolving the crude product and then using techniques such as column chromatography for desalination and purification to obtain a high-purity product with Impurity 1 levels below the established limits. google.com
The following table outlines potential optimization strategies for both synthesis and purification.
Implementation of Quality by Design (QbD) Principles in Impurity Control
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. europa.eu The application of QbD principles is highly effective in controlling impurities like this compound.
Risk Assessment Methodologies for Impurity Formation
A key component of QbD is a thorough risk assessment to identify and evaluate factors that may impact product quality. windows.net For this compound, a risk assessment would involve:
Identifying Potential Sources of Impurity Formation: This includes an analysis of the synthetic route, starting materials, intermediates, reagents, and reaction conditions.
Evaluating the Impact of Process Parameters: Assessing how variations in temperature, pH, pressure, and reaction time could lead to the formation of Impurity 1.
Risk Ranking: Using tools like Failure Mode and Effects Analysis (FMEA) to prioritize the identified risks based on their severity, occurrence, and detectability.
This risk assessment forms the basis for developing a targeted control strategy.
Design of Experiments (DoE) for Process Optimization
Design of Experiments (DoE) is a powerful statistical tool used to systematically investigate the effects of multiple variables on a process outcome. syngeneintl.com In the context of controlling this compound, DoE can be used to:
Identify the critical process parameters (CPPs) that have a significant impact on the formation of Impurity 1.
Establish a mathematical relationship between the CPPs and the level of Impurity 1.
Define a "design space," which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.
By conducting a series of structured experiments, DoE allows for a more efficient and comprehensive understanding of the process than the traditional one-factor-at-a-time approach.
Control Strategy Development and Lifecycle Management
Based on the knowledge gained from risk assessment and DoE, a robust control strategy for this compound can be developed. This strategy should encompass:
Material Attribute Controls: Specifications for starting materials and intermediates to limit the potential for impurity formation.
Process Controls: Operating ranges for the identified CPPs to ensure the process remains within the design space.
In-process Controls and Real-time Monitoring: The use of PAT to monitor and control the process in real-time.
Final Product Testing: A comprehensive analytical method to ensure that the final Fondaparinux Sodium product meets the established specification for Impurity 1.
This control strategy is not static and should be managed throughout the lifecycle of the product. Continuous process verification and monitoring will ensure that the process remains in a state of control and that the levels of this compound are consistently maintained below the qualified limit.
Development of Release Specifications for Fondaparinux Sodium API with Respect to Impurity 1
The establishment of release specifications for impurities in an Active Pharmaceutical Ingredient (API) like Fondaparinux sodium is a critical component of quality control, ensuring the safety and efficacy of the final drug product. The process for developing these specifications is guided by international regulatory standards, such as those from the International Council for Harmonisation (ICH), and is informed by a deep understanding of the manufacturing process, impurity profiles of batches produced, and the potential pharmacological and toxicological effects of the impurities.
A significant challenge in defining universal release specifications for "this compound" is the lack of a single, universally recognized reference standard for this specific designation. Different chemical suppliers may label different molecules as "Impurity 1," leading to ambiguity. For instance, the compound identified by CAS number 348625-84-3 is referred to as this compound by some, while others may use this designation for a different chemical entity.
Despite this ambiguity, the principles for setting release specifications remain consistent. These specifications are established through a combination of analytical method development, process capability analysis, and safety assessments. For a specified impurity, which is an impurity that is individually listed and limited with a specific acceptance criterion in the drug substance specification, the limit is based on data from batches used in safety and clinical studies, as well as batches manufactured by the proposed commercial process.
A notable example of setting a specification for a Fondaparinux sodium impurity is detailed in patent literature. A specific impurity, identified by its chemical structure, was found to have a relative retention time (RRT) of 0.60 in a High-Performance Liquid Chromatography (HPLC) analysis. Through comprehensive evaluation, including pharmacological, toxicological, and clinical research findings, a reasonable acceptance criterion for this impurity in the Fondaparinux Sodium API was determined to be not more than 0.3%. pharmaffiliates.com This limit is indicative of the stringent control required for impurities in synthetic heparin products.
The development of such a specification relies on a robust analytical procedure capable of accurately and precisely quantifying the impurity. For Fondaparinux sodium and its related substances, Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC) is a commonly employed technique. tsijournals.com The method must be validated according to ICH guidelines to ensure it is fit for its intended purpose, which includes demonstrating specificity, linearity, accuracy, precision, and a suitable limit of quantitation (LOQ). Research has shown that analytical methods for Fondaparinux impurities can be linear up to a concentration of 0.30% relative to the analyte concentration, supporting the feasibility of controlling impurities at this level.
The following interactive data table provides an illustrative example of what release specifications for a specified impurity in Fondaparinux Sodium API might entail, based on the available research and regulatory principles.
| Test | Acceptance Criterion | Analytical Procedure |
|---|---|---|
| Identification of this compound | The retention time of the impurity peak corresponds to that of a qualified reference standard. | Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC) with UV detection. |
| Content of this compound | Not more than 0.3% | SAX-HPLC with external standard quantification. The method should be validated for linearity, accuracy, and precision at the specification limit. |
| Reporting Threshold | ≥ 0.05% | ICH Q3A(R2) guidelines recommend a reporting threshold of 0.05% for drug substances with a maximum daily dose of ≤ 2g/day. |
The rationale for setting a stringent limit, such as 0.3%, for a specified impurity is multifaceted. It considers the potential for the impurity to have its own pharmacological activity, which could be different from or interfere with that of the active substance. Additionally, the potential for toxicity is a primary concern. Even structurally similar impurities may elicit different biological responses. Therefore, the acceptance criteria are set to ensure that the level of any given impurity is well below any level that has been found to be harmful in non-clinical safety studies. Furthermore, the established limit reflects the capability of the manufacturing process to consistently produce the API with a well-controlled impurity profile.
Regulatory Considerations and Pharmacopoeial Compliance
Adherence to International Conference on Harmonisation (ICH) Guidelines (Q3A, Q3B) for Impurities in Drug Substances and Drug Products
The International Conference on Harmonisation (ICH) provides a unified framework for the control of impurities in new drug substances (Q3A) and new drug products (Q3B). researchgate.net These guidelines are paramount in the regulatory assessment of Fondaparinux (B3045324) sodium and its impurities, including Impurity 1. drreddys.com
ICH Q3A and Q3B establish thresholds for reporting, identifying, and qualifying impurities. kobia.kr The process of qualification involves gathering and assessing data to establish the biological safety of an individual impurity at a specified level. ich.org Any impurity present in a new drug substance that has been adequately evaluated in safety and/or clinical studies is considered qualified. ich.org For Fondaparinux sodium, as with other drug substances, routine impurities at or above the 0.1% level should be identified and monitored using appropriate analytical methods. nih.gov
The complex synthesis of Fondaparinux sodium can lead to the formation of various impurities. nih.gov While the purification process is designed to remove most of these, some may remain and must be controlled within acceptable limits. nih.gov Regulatory agencies require a thorough summary of potential and actual impurities that are most likely to arise during synthesis, purification, and storage. ich.org This includes organic impurities, inorganic impurities, and residual solvents. ich.org
Specific Pharmacopoeial Monographs and Requirements (e.g., USP, Ph. Eur., JP) for Fondaparinux Sodium and its Impurities
Pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP) provide official standards for drug substances and products. usp.orgedqm.eumhlw.go.jppmda.go.jp These monographs outline specific tests and acceptance criteria for Fondaparinux sodium, including limits for related substances.
The United States Pharmacopeia (USP) provides a detailed monograph for Fondaparinux Sodium. usp.org It defines the substance, provides identification tests (including Nuclear Magnetic Resonance), and outlines methods for assay and the determination of impurities. drugfuture.com The USP monograph specifies acceptance criteria for individual and total impurities. scribd.com While the monograph may list specific, identified impurities, it also sets limits for any unspecified impurities. The USP has also proposed revisions to its monographs, such as updating the system suitability mixture reference standard, to ensure the continued relevance and accuracy of its testing procedures. uspnf.com
The European Pharmacopoeia (Ph. Eur.) also sets legally binding requirements for the control of impurities in substances for pharmaceutical use, aligning with ICH Q3A guidelines. edqm.eu General monograph 2034 details the requirements for reporting, identifying, and qualifying organic impurities based on the maximum daily dose. edqm.eu Specific thresholds may be applied for impurities known to be particularly potent or to have toxic or unexpected pharmacological effects. edqm.eu
The Japanese Pharmacopoeia (JP) serves as the official standard for medicines in Japan, defining specifications and testing methods to ensure quality. mhlw.go.jppmda.go.jp Like the USP and Ph. Eur., the JP establishes standards for the quality of drugs, which would include the control of impurities in Fondaparinux sodium. mhlw.go.jp
While "Fondaparinux sodium impurity 1" may not be individually named in all pharmacopoeial monographs, it would be controlled under the limits for total or unspecified impurities. The presence of any new impurity not covered by a specific monograph requires the development and inclusion of a suitable control test in the substance's specification. edqm.eu
Approaches to Justification of Impurity Levels (Thresholds, Limits)
The justification of impurity levels is a critical aspect of the regulatory approval process. The ICH Q3A and Q3B guidelines provide a framework for establishing reporting, identification, and qualification thresholds. kobia.kr
The reporting threshold is the level above which an impurity must be reported in the documentation for a new drug substance. The identification threshold is the level above which an impurity's structure must be determined. The qualification threshold is the level above which an impurity's biological safety must be established. ich.org
These thresholds are based on the maximum daily dose of the drug. For example, according to ICH Q3A, for a maximum daily dose of up to 2 grams, the reporting threshold is 0.05%, the identification threshold is >0.10%, and the qualification threshold is also >0.10%. edqm.eu
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | >0.05% | >0.10% | >0.15% or daily intake of 1.0 mg (whichever is lower) |
| > 2 g/day | >0.03% | >0.05% | >0.05% or daily intake of 1.0 mg (whichever is lower) |
A risk assessment is a fundamental step in justifying impurity levels, considering factors like the impurity's toxicity, patient exposure, and the drug's intended use. drreddys.com If data are insufficient to qualify a proposed acceptance criterion for an impurity, further studies may be necessary. ich.org In some cases, a reasonable limit for a specific impurity may be determined based on a combination of pharmacological, toxicological, and clinical study results. google.com
Regulatory Expectations for Analytical Method Development and Validation of Impurities
Regulatory authorities have stringent expectations for the development and validation of analytical methods used to detect and quantify impurities like this compound. The validation process demonstrates that an analytical procedure is suitable for its intended purpose. europa.eu
Key parameters for validation, as outlined in ICH Q2(R1) and the recently updated Q2(R2), include: europa.eufda.gov
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities and degradation products. europa.eu This is often demonstrated by spiking the drug substance with known impurities and showing that they can be separated. europa.eu
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov For impurities, this is typically assessed from the limit of quantitation (LOQ) to a concentration above the specified limit. nih.govresearchgate.net
Accuracy: The closeness of the test results to the true value. researchgate.net This is often determined by analyzing samples spiked with known amounts of the impurity. europa.eu
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu This includes repeatability (within the same laboratory over a short period) and intermediate precision (within-laboratory variations: different days, analysts, equipment, etc.). europa.eu
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.gov
For complex molecules like Fondaparinux, advanced analytical techniques such as ion-pair high-performance liquid chromatography (HPLC) with detectors like evaporative light scattering detectors (ELSD) or mass spectrometry (MS) are often employed. nih.govmdpi.comgoogle.com The development of these methods must be thorough, and their validation must be comprehensive to meet regulatory expectations. nih.gov
Impact of Fondaparinux Sodium Impurity 1 on Drug Substance Quality and Stability
Influence on Overall Purity Profile and Quality Attributes of Fondaparinux (B3045324) Sodium API
The presence of Fondaparinux Sodium Impurity 1 directly affects the purity profile of the Fondaparinux Sodium API and is considered a critical quality attribute that must be carefully controlled. nih.gov Regulatory agencies like the European Medicines Agency (EMA) and the U.S. FDA require stringent control over impurities in drug substances. nih.goveuropa.eu The complex structure of Fondaparinux sodium makes the separation of structurally similar impurities, such as the over-sulfated Impurity 1, particularly challenging, which can impact the final quality of the product. google.com
Potential for Impurity 1 to Act as a Precursor for Further Degradation Products
The primary degradation pathway for Fondaparinux sodium involves the loss of sulfate (B86663) groups (desulfation), particularly under hydrolytic stress conditions. nih.govgoogle.com Forced degradation studies show that under acidic conditions, Fondaparinux degrades into under-sulfated impurities. nih.gov Impurity 1, being an over-sulfated species, is not a product of this primary degradation pathway but is rather a process-related impurity generated during synthesis. google.com
However, the stability of Impurity 1 itself is a relevant consideration. Some studies have noted that the content of the impurity at RRT 0.93 shows a tendency to increase during storage under normal temperature conditions. google.com This suggests that either the impurity is formed over time from the API, or its relative percentage increases as the main compound degrades through other pathways. The anticoagulant activity of Fondaparinux is intrinsically linked to its specific sulfation pattern; therefore, any deviation, including over-sulfation, can be critical. google.com While the primary degradation route of the API leads to desulfated products, the stability profile of Impurity 1 during long-term storage is an important factor for ensuring the consistent quality of the drug substance. google.com
Evaluation of API Storage Conditions and Packaging Materials in Relation to Impurity 1 Stability
The stability of Fondaparinux Sodium API has been evaluated under various storage conditions as per International Council for Harmonisation (ICH) guidelines. europa.eu Long-term stability studies on the API have shown no significant degradation, indicating its robustness under controlled storage. europa.eu Furthermore, a 17-year analysis of a Fondaparinux solution reference standard using quantitative NMR showed no significant change in content and no appearance of degradation signals, confirming the long-term stability of the molecule in solution. mdpi.com
Photostability studies have also been conducted, which concluded that Fondaparinux sodium is not sensitive to light. europa.eu However, as noted previously, the relative content of Impurity 1 (RRT 0.93) has been observed to increase over longer storage periods at normal temperatures, which highlights the importance of storage conditions in controlling the impurity profile of the final product. google.com Standard storage for the API is recommended at 2-8°C or at -20°C for long-term stability.
Assessment of Impurity 1's Role in Manufacturing Process Yields and Efficiency
This compound is primarily a process-related impurity that forms during the N-sulfonation step of the complex chemical synthesis. acs.orggoogle.com The formation of this over-sulfated species is highly dependent on the reaction conditions, particularly the pH. google.com Deviations from the optimal pH range can significantly increase the percentage of over-sulfation and de-sulfation impurities, which directly impacts the purity and yield of the crude Fondaparinux sodium. google.com
Future Research Directions and Emerging Methodologies for Oligosaccharide Impurity Analysis
Application of Artificial Intelligence and Machine Learning in Impurity Prediction and Spectroscopic Interpretation
The identification and control of impurities are critical in the synthesis of complex drug substances like Fondaparinux (B3045324). chemrxiv.org Traditional impurity identification can be a challenging and time-consuming process, often requiring significant expert intervention. openreview.net Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools to accelerate and automate this process.
Table 1: Applications of AI/ML in Oligosaccharide Impurity Analysis
| Application Area | Description | Potential Impact on Fondaparinux Analysis |
|---|---|---|
| Impurity Prediction | AI models analyze reaction parameters to predict the formation of by-products and side-products. chemrxiv.org | Proactively identify potential under-sulfated, over-sulfated, or epimerized forms of Fondaparinux before they are detected analytically. |
| Impurity Propagation Tracking | ML algorithms track impurities from raw materials and across multiple synthetic steps. mit.edu | Understand the origin of a specific impurity, enabling targeted process improvements to prevent its formation. |
| Spectroscopic Interpretation | AI tools assist in the de novo structural elucidation of unknown compounds from MS/MS and NMR data. chemrxiv.orgresearchgate.net | Accelerate the characterization of a novel impurity peak observed in a chromatogram, reducing investigation time from weeks to days. |
| Automated Data Analysis | ML algorithms can automate the processing of large analytical datasets (e.g., from LC-MS). openreview.net | Increase throughput and consistency in quality control labs by automating the review of routine impurity profiling data. |
Advanced Automation and Robotics in Analytical Chemistry for High-Throughput Impurity Analysis
To meet the demands of modern pharmaceutical quality control, analytical laboratories are increasingly turning to automation and robotics to enhance throughput, reduce errors, and free up scientists' time. dispendix.com This is particularly relevant for the analysis of complex biologics and synthetic oligosaccharides, where sample preparation can be laborious and many samples must be analyzed. acs.org
Automated platforms now integrate multiple analytical steps into a seamless workflow. For example, robotic liquid handlers can perform high-throughput purification of samples, such as isolating a monoclonal antibody from a cell culture broth using a 96-well plate format. acs.orgresearchgate.net This purified sample can then be automatically passed to an LC-MS system for multi-attribute analysis, including the profiling of post-translational modifications like glycosylation. acs.orgresearchgate.net
While Fondaparinux is a synthetic molecule, analogous automated workflows are highly applicable. A robotic system could automate the entire process of sample dilution, injection, and data acquisition for HPLC or UPLC analysis. For more complex characterization, automation can be applied to glycan release, labeling, and purification steps, which are often required for detailed structural analysis. acs.org This level of automation significantly reduces manual errors and variability, leading to more reliable and reproducible data, while also shortening timelines for drug discovery and quality control. dispendix.com
| Improved Safety | Reduces analyst exposure to potentially hazardous chemicals and reagents. |
Green Analytical Chemistry Approaches for Sustainable Impurity Profiling and Quantification
The pharmaceutical industry is increasingly adopting the principles of Green Analytical Chemistry (GAC) to minimize the environmental impact of its quality control operations. biotech-asia.org GAC aims to develop analytical methods that are safer and more environmentally friendly by reducing energy consumption, waste generation, and the use of toxic substances. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC), the cornerstone technique for Fondaparinux impurity profiling, is a primary target for "greening" due to its traditionally high consumption of organic solvents like acetonitrile (B52724). researchgate.net Key strategies include:
Solvent Substitution: Replacing toxic organic solvents with greener alternatives like ethanol (B145695) or developing methods that use a higher proportion of aqueous mobile phase.
Method Miniaturization: The adoption of Ultra-High-Performance Liquid Chromatography (UHPLC) with smaller particle-size columns allows for significantly shorter run times and drastically reduces solvent consumption. biotech-asia.org
Automation and Waste Management: Automating processes enhances efficiency, and implementing on-line waste decontamination can further improve a method's green profile. biotech-asia.org
To objectively measure the environmental friendliness of a method, various GAC metrics have been developed. Tools like the Analytical GREEnness (AGREE) calculator and the Green Analytical Procedure Index (GAPI) provide a quantitative or semi-quantitative score based on criteria such as reagent toxicity, energy use, and waste output, allowing for a more holistic assessment of a method's sustainability. nih.govresearchgate.net
Table 3: Comparison of Conventional vs. Green HPLC Approaches for Impurity Analysis
| Feature | Conventional HPLC | Green Analytical Chemistry (GAC) Approach |
|---|---|---|
| Solvents | Acetonitrile, Methanol | Ethanol, water, biodegradable buffers |
| Instrumentation | Standard HPLC systems | UHPLC, Fast LC systems |
| Column Size | e.g., 4.6 mm internal diameter, 150-250 mm length | e.g., <3 mm internal diameter, <100 mm length |
| Solvent Consumption | High (e.g., >1 mL/min) | Low (e.g., <0.5 mL/min) |
| Analysis Time | Long (e.g., >30 minutes) | Short (e.g., <10 minutes) |
| Waste Generation | Significant volumes of toxic waste | Minimized waste, potential for online treatment |
Continuous Manufacturing Implications for Impurity Control and Real-time Release
Continuous manufacturing (CM) represents a paradigm shift from traditional batch-based production. pharmtech.com In a CM system, materials are fed into an integrated process, transformed, and continuously removed, offering benefits like shorter processing times and the elimination of traditional scale-up challenges. nih.gov For complex pharmaceuticals, this approach promises enhanced product consistency and quality.
A cornerstone of CM is the implementation of Process Analytical Technology (PAT). PAT involves the use of advanced online or at-line analytical tools to monitor Critical Quality Attributes (CQAs) in real-time as the product is being made. pharmtech.com This allows for immediate detection of any deviations from the desired state. For a product like Fondaparinux, PAT sensors could be used to monitor reaction conditions or the formation of specific impurities at critical steps in the synthesis.
The ultimate goal of combining CM with PAT is to achieve real-time release testing (RTRT). nih.gov Instead of holding a finished batch for days or weeks while quality control labs perform retrospective testing, RTRT uses the continuous stream of process data to certify that the product meets all quality specifications as it is produced. nih.gov This approach requires a profound level of process understanding and highly robust analytical methods but offers the potential to dramatically shorten supply chains and improve manufacturing flexibility. nih.gov
Development of Orthogonal and Multidimensional Analytical Techniques for Complex Impurity Mixtures
The structural complexity of oligosaccharides leads to a high probability of isomeric impurities (e.g., molecules with the same mass but different structures), which are impossible to distinguish by mass spectrometry alone. acs.org To address this, there is a strong trend towards using orthogonal and multidimensional analytical techniques. Orthogonal methods separate compounds based on different chemical or physical principles, providing a more comprehensive profile of a sample. chromatographyonline.com
For oligosaccharide analysis, powerful combinations include:
Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS): This technique adds another dimension of separation after chromatography. nih.gov Ions are separated in the gas phase based on their size and shape (collisional cross-section) before they enter the mass spectrometer. This can resolve co-eluting isomers that are indistinguishable by LC-MS alone. nih.govmpg.de
Multidimensional Liquid Chromatography (LC-LC): This involves coupling two different types of HPLC columns. For instance, a comprehensive two-dimensional approach might combine Hydrophilic Interaction Chromatography (HILIC) with anion-exchange chromatography. chromatographyonline.com The mixture is separated on the first column, and then fractions are automatically transferred to a second, orthogonal column for further separation. This is highly effective for unraveling complex mixtures of N-glycans and similarly complex sulfated oligosaccharides. chromatographyonline.comacs.org
Coupling with Spectroscopy: For unambiguous structural confirmation of isomers, techniques like cryogenic infrared (IR) spectroscopy can be coupled with IM-MS. acs.org By building a database of reference IR spectra for known isomers, this approach can identify the specific components within a mixture, even if they are not fully separated by chromatography or ion mobility. acs.org
Table 4: Examples of Orthogonal and Multidimensional Techniques for Oligosaccharide Analysis
| Technique Combination | Principle of Separation | Application in Impurity Analysis |
|---|---|---|
| HILIC-AEX-MS | 1D: Polarity/Hydrophilicity; 2D: Anionic Charge | Separating Fondaparinux from its under- or over-sulfated impurities, which differ in charge. |
| RPLC-IM-MS | 1D: Hydrophobicity; 2D: Ion Size/Shape | Distinguishing between positional isomers of an impurity that may have similar polarity but different 3D conformations. |
| PGC-MS/MS | Porous Graphitic Carbon separates based on fine structural differences (isomers). chromatographyonline.com | Resolving isomeric impurities that differ only in the stereochemistry of a single glycosidic linkage. |
| LC-IR Spectroscopy | 1D: Chromatography; 2D: Vibrational Spectroscopy | Providing an unambiguous spectral fingerprint to identify specific known impurities in a complex mixture. acs.org |
Biosynthesis and Chemoenzymatic Synthesis of Impurities for Reference Standard Generation
A major bottleneck in impurity profiling is the availability of pure reference standards for each potential impurity. These standards are essential for validating analytical methods, confirming impurity identity, and accurately quantifying their levels in the final drug substance. For structurally complex molecules like sulfated oligosaccharides, purely chemical synthesis of every possible impurity is often a prohibitively long and expensive research project. nih.gov
To overcome this, chemoenzymatic synthesis has emerged as a powerful and efficient alternative. nih.gov This approach combines the flexibility of chemical synthesis with the high specificity of enzymes. For example, a core disaccharide or oligosaccharide structure can be synthesized chemically and then modified using specific biosynthetic enzymes (e.g., sulfotransferases, glycosyltransferases) to add or alter functional groups in a controlled manner. oup.comacs.org
This strategy is ideally suited for generating a panel of reference standards for Fondaparinux-related impurities. By using the appropriate enzymes, researchers can create specific under-sulfated, over-sulfated, or N-desulfated variants of the parent molecule. acs.org Having access to these well-characterized standards is crucial for developing robust analytical methods capable of ensuring the quality and consistency of the final drug product. researcher.lifeacs.org
Conclusion
Broader Implications for Oligosaccharide Drug Substance Quality Control and Analytical Chemistry
The case of Fondaparinux (B3045324) Sodium Impurity 1 highlights several broader challenges and implications for the quality control of complex oligosaccharide drug substances.
The complex, multi-step synthesis of molecules like Fondaparinux Sodium makes them susceptible to the formation of a wide array of structurally similar impurities. usp.org These can include under- or over-sulfated variants, epimers, or incompletely deprotected intermediates. The structural similarity between the active pharmaceutical ingredient (API) and its impurities poses a significant analytical challenge.
The development of robust analytical methods is paramount for the separation, detection, and quantification of these impurities. Research in this area has led to the development of sophisticated techniques such as strong anion exchange high-performance liquid chromatography (SAX-HPLC) and ion-pair HPLC-ELSD. researchgate.nettsijournals.com These methods are essential for ensuring the purity and, consequently, the safety and efficacy of the final drug product. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs that outline the required analytical procedures for Fondaparinux Sodium, often including a system suitability mixture containing known related compounds to ensure the analytical method performs adequately. usp.orgdrugfuture.com
The ambiguity surrounding the identity of "Fondaparinux Sodium Impurity 1" underscores the critical need for well-characterized and universally accepted reference standards for all potential impurities. Without these, it is difficult for different manufacturers and regulatory agencies to ensure consistent product quality globally.
Unaddressed Research Gaps and Future Outlook in Pharmaceutical Impurity Science
The study of Fondaparinux Sodium impurities, and specifically the ambiguity around "Impurity 1," points to several unaddressed research gaps and future directions in pharmaceutical impurity science.
A primary gap is the lack of publicly available, definitive structural elucidation and official designation for many of the impurities found in complex synthetic drugs like Fondaparinux. Collaborative efforts between pharmaceutical manufacturers, academic institutions, and pharmacopeial bodies are needed to fully characterize these compounds and establish official reference standards.
Furthermore, while analytical methods for detection are well-advanced, there is often limited publicly available information on the potential biological activity or toxicity of specific impurities. Understanding the pharmacological and toxicological profiles of impurities is crucial for setting appropriate specifications and ensuring patient safety.
The future of pharmaceutical impurity science will likely focus on the development of even more sensitive and specific analytical techniques, potentially leveraging advances in mass spectrometry and nuclear magnetic resonance spectroscopy. Additionally, there is a growing interest in the use of in silico methods to predict the potential toxicity of impurities based on their chemical structure, which could help to prioritize which impurities require more rigorous toxicological evaluation.
Q & A
Q. How is Fondaparinux sodium impurity 1 identified and quantified using pharmacopeial methods?
Impurity 1 is typically analyzed via reversed-phase HPLC with UV detection, as outlined in pharmacopeial guidelines. The method involves system suitability solutions (e.g., mixtures containing Fondaparinux-related compounds A–G) to validate resolution and sensitivity. Quantification requires applying relative response factors (RRFs) for specified impurities, calculated as:
where = impurity peak response, = correction factor, and = Fondaparinux sodium peak response .
Q. What synthetic pathways lead to the formation of impurity 1 during Fondaparinux sodium production?
Impurity 1 is likely a process-related intermediate or degradation byproduct. For example, incomplete purification during the conversion of the ABCDE4 intermediate to Fondaparinux sodium (reaction pH ≤ 9.0) may result in residual impurities. Structural analogs (e.g., related compounds B, C, or G) are monitored using system suitability mixtures during synthesis .
Q. How do storage conditions influence the stability of Fondaparinux sodium and the formation of impurity 1?
Degradation studies under accelerated conditions (e.g., elevated temperature, humidity) are critical. Pharmacopeial methods require testing for degradation impurities using stability-indicating HPLC. Forced degradation (e.g., acidic/alkaline hydrolysis) helps identify impurity 1’s susceptibility to environmental factors .
Q. What analytical challenges arise when distinguishing impurity 1 from structurally similar impurities?
Co-elution of impurities with similar retention times can occur. System suitability tests (e.g., resolution ≥ 2.0 between Fondaparinux sodium and related compounds) are mandated. Method optimization may involve adjusting mobile phase pH or column temperature to enhance separation .
Advanced Research Questions
Q. What mechanistic studies elucidate impurity 1’s formation under varying synthesis conditions?
Kinetic and thermodynamic analyses of synthesis intermediates (e.g., ABCDE4) under controlled pH and temperature can map impurity 1’s formation pathways. Techniques like LC-MS/MS or NMR are used to characterize reaction byproducts and validate synthetic routes .
Q. How does impurity 1 impact the biological activity of Fondaparinux sodium in anticoagulation assays?
In vitro assays measuring Factor Xa inhibition (IC50) are employed. Impurity 1’s inhibitory potency is compared to Fondaparinux sodium using chromogenic substrates. Dose-response curves and statistical analysis (e.g., ANOVA) determine if impurity 1 alters anticoagulant efficacy .
Q. What statistical approaches resolve discrepancies in impurity 1 quantification across analytical setups?
Inter-laboratory variability is addressed through robust method validation (ICH Q2). Linear regression models assess calibration curve consistency, while Grubbs’ test identifies outliers. Collaborative studies using harmonized protocols (e.g., USP guidelines) improve reproducibility .
Q. How can structural elucidation techniques differentiate impurity 1 from isomeric impurities?
High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., COSY, HSQC) are used to resolve isomeric structures. Comparative fragmentation patterns (MS/MS) and nuclear Overhauser effects (NOE) in NMR provide stereochemical insights .
Methodological Considerations
- Experimental Design : Include system suitability testing, forced degradation, and method validation per ICH guidelines .
- Data Analysis : Use RRFs for impurity quantification and statistical tools (e.g., RSD for precision) .
- Contradiction Resolution : Cross-validate findings with orthogonal methods (e.g., LC-MS vs. NMR) and replicate studies under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
